Gal-021
Overview
Description
GAL-021, also known as ENA-001, is a drug related to almitrine that acts as a respiratory stimulant . It is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It has been developed as a novel breathing control modulator .
Chemical Reactions Analysis
GAL-021 has been found to decrease the amplitude of macroscopic Ca2±activated K+ current (IK (Ca)) in a concentration-dependent manner . It also results in a rightward shift in voltage dependence of the activation curve of BKCa channels .Physical And Chemical Properties Analysis
GAL-021 is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner .Scientific Research Applications
Breathing Control Modulation : Gal-021 has been characterized as a breathing control modulator, showing efficacy in stimulating ventilation and attenuating opioid-induced respiratory depression in animal models without affecting opioid analgesia. This effect is believed to be predominantly mediated by the carotid body, in part by inhibiting KCa1.1 channels (Golder et al., 2015).
Effects on Ionic Currents : In pituitary tumor (GH3) cells, Gal-021 was observed to decrease the amplitude of macroscopic Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner. The substance also suppressed M-type K+ current and mildly suppressed delayed-rectifier K+ current (Lu et al., 2020).
CO2 Chemosensitivity : Research has shown that Gal-021 enhances CO2 chemosensitivity at plasma concentrations that do not stimulate baseline breathing. This suggests its potential utility in preventing opioid-induced respiratory depression and treating breathing disorders characterized by intermittent central apneas (Baby et al., 2013).
Use in Sleep Apnea : Gal-021, along with GAL-160, has shown efficacy in rat models of obstructive and central sleep apnea. They influence breathing control by acting as peripheral chemoreceptor modulators predominantly by inhibiting BK(Ca) mediated currents in glomus cells of the carotid body (Dallas et al., 2015).
Safety and Tolerability in Humans : A study assessing the single-dose safety, tolerability, pharmacokinetics, and pharmacodynamics of GAL-021 in healthy volunteers found it to be safe and generally well-tolerated. GAL-021 stimulated ventilation at higher doses, suggesting its potential for further clinical use (McLeod et al., 2014).
Safety And Hazards
Future Directions
GAL-021 has been developed as a novel breathing control modulator . It has entered clinical trials to assess effects on breathing control disorders such as drug (opioid)-induced respiratory depression and sleep apnea . The future directions of GAL-021 will likely focus on further clinical trials and potential therapeutic applications.
properties
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLCHNQVJVCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031220 | |
Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gal-021 | |
CAS RN |
1380341-99-0 | |
Record name | GAL-021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENA-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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